molecular formula C16H27NO B4791950 N,N-diethyl-5-(2-methylphenoxy)pentan-1-amine

N,N-diethyl-5-(2-methylphenoxy)pentan-1-amine

Cat. No.: B4791950
M. Wt: 249.39 g/mol
InChI Key: IPTVSYDKZYAXAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-5-(2-methylphenoxy)pentan-1-amine is an organic compound with a complex structure that includes an amine group, a phenoxy group, and a pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-5-(2-methylphenoxy)pentan-1-amine typically involves the reaction of 2-methylphenol with 1-bromopentane to form 5-(2-methylphenoxy)pentane. This intermediate is then reacted with diethylamine under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-5-(2-methylphenoxy)pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The phenoxy group can be reduced to form the corresponding phenol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of phenol derivatives.

    Substitution: Formation of N-substituted amines or amides.

Scientific Research Applications

N,N-diethyl-5-(2-methylphenoxy)pentan-1-amine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-diethyl-5-(2-methylphenoxy)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target system.

Comparison with Similar Compounds

Similar Compounds

    1-Pentanamine: A simpler amine with a pentane chain.

    N,N-diethyl-1-pentanamine: Similar structure but lacks the phenoxy group.

    2-Methylphenol: Contains the phenoxy group but lacks the amine and pentane chain.

Uniqueness

N,N-diethyl-5-(2-methylphenoxy)pentan-1-amine is unique due to the combination of its amine, phenoxy, and pentane chain, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler compounds.

Properties

IUPAC Name

N,N-diethyl-5-(2-methylphenoxy)pentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO/c1-4-17(5-2)13-9-6-10-14-18-16-12-8-7-11-15(16)3/h7-8,11-12H,4-6,9-10,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTVSYDKZYAXAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCCOC1=CC=CC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-diethyl-5-(2-methylphenoxy)pentan-1-amine
Reactant of Route 2
Reactant of Route 2
N,N-diethyl-5-(2-methylphenoxy)pentan-1-amine
Reactant of Route 3
Reactant of Route 3
N,N-diethyl-5-(2-methylphenoxy)pentan-1-amine
Reactant of Route 4
Reactant of Route 4
N,N-diethyl-5-(2-methylphenoxy)pentan-1-amine
Reactant of Route 5
Reactant of Route 5
N,N-diethyl-5-(2-methylphenoxy)pentan-1-amine
Reactant of Route 6
Reactant of Route 6
N,N-diethyl-5-(2-methylphenoxy)pentan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.